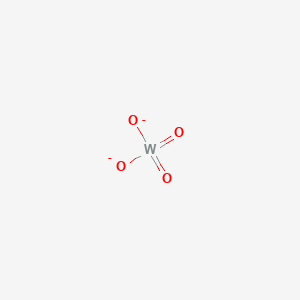
1,11-Dihydroxy-3,6,9-trithiaundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1,11-Dihydroxy-3,6,9-trithiaundecane often involves complex organic synthesis routes, incorporating the introduction of sulfur atoms into organic frameworks. For example, the synthesis of Ni(1,4,8,11-tetrathiaundecane) presents a method for incorporating sulfur atoms into a carbon chain, showcasing the intricacies involved in synthesizing sulfur-containing compounds (Yamamura et al., 1990).
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds is crucial for understanding their chemical behavior. The study of Ni(1,4,8,11-tetrathiaundecane) highlights the structural aspects of such compounds, revealing a square planar NiS2S−2 geometry studied through X-ray crystallography (Yamamura et al., 1990). This emphasizes the importance of sulfur atoms in defining the geometric configuration of the molecule.
Wissenschaftliche Forschungsanwendungen
Copper(II) Complexes with Open-Chain Thioether Ligands
Research by Lucas et al. (2011) explored the synthesis of copper(II) complexes derived from ligands including 1,11-bis(salicylaldimine)-3,6,9-trithiaundecane. These complexes were characterized through single crystal X-ray structural studies and variable temperature magnetic susceptibility studies, highlighting their potential in studying magneto-structural properties of copper(II) species with unique coordination spheres (Lucas et al., 2011).
Spectroscopic and Redox Behavior of Copper(II) Complexes
Another study by Pavlishchuk & Addison (1993) focused on the synthesis, spectroscopic, and redox behavior of copper(II) complexes with quinquedentate thiaaza ligands, including 1,11-diamino-3,6,9-trithiaundecane. This research revealed insights into the coordination geometry and redox characteristics of these complexes, providing valuable data for the development of novel copper-based materials (Pavlishchuk & Addison, 1993).
Synthesis and Structural Analysis of Bivalent Metal Complexes
Drew, Rice, and Richards (1981) conducted a study on the bivalent metal complexes of 1,11-diamino-3,6,9-trithiaundecane with nickel(II) and copper(II) bromides. This research provided detailed insights into the coordination chemistry and crystal structures of these complexes, contributing to the understanding of metal-ligand interactions in similar systems (Drew et al., 1981).
Hydrophilic Mesocyclic Trithioethers Synthesis
Setzer et al. (1998) reported on the synthesis of functionalized mesocyclic trithioethers, including derivatives similar to 1,11-dihydroxy-3,6,9-trithiaundecane. Their work focused on the creation of hydrophilic trithioether compounds, which were analyzed using single-crystal X-ray structure determination. These compounds hold potential for various applications in coordination chemistry and materials science (Setzer et al., 1998).
Eigenschaften
IUPAC Name |
2-[2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2S3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYIKHZFVOUXKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCCSCCSCCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436685 |
Source


|
| Record name | 1,11-DIHYDROXY-3,6,9-TRITHIAUNDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Dihydroxy-3,6,9-trithiaundecane | |
CAS RN |
14440-77-8 |
Source


|
| Record name | 1,11-DIHYDROXY-3,6,9-TRITHIAUNDECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[2-({2-[(2-hydroxyethyl)sulfanyl]ethyl}sulfanyl)ethyl]sulfanyl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














